molecular formula C11H15ClFNS B2473364 3-((4-Fluorophenyl)thio)piperidine hydrochloride CAS No. 1189952-56-4

3-((4-Fluorophenyl)thio)piperidine hydrochloride

Cat. No.: B2473364
CAS No.: 1189952-56-4
M. Wt: 247.76
InChI Key: XXGULQASJLHETP-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)thio)piperidine hydrochloride: is a chemical compound with the molecular formula C11H15ClFNS and a molecular weight of 247.76 g/mol . It is a piperidine derivative where a 4-fluorophenyl group is attached to the sulfur atom of the thioether linkage. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Fluorophenyl)thio)piperidine hydrochloride typically involves the reaction of 4-fluorothiophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-((4-Fluorophenyl)thio)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-((4-Fluorophenyl)thio)piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of thioether-containing molecules on biological systems. It can be used to investigate enzyme interactions and receptor binding .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific receptors or enzymes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenyl)thio)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The presence of the fluorine atom and the thioether linkage can influence the binding affinity and specificity of the compound .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 3-((4-Chlorophenyl)thio)piperidine hydrochloride
  • 3-((4-Bromophenyl)thio)piperidine hydrochloride
  • 3-((4-Methylphenyl)thio)piperidine hydrochloride

Comparison: Compared to its analogs, 3-((4-Fluorophenyl)thio)piperidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly affect its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNS.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGULQASJLHETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)SC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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